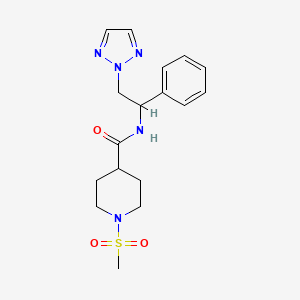
1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide is a compound with intriguing properties and potential applications in various fields of scientific research. This compound is characterized by a unique molecular structure that combines piperidine, triazole, and sulfonyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide typically involves multi-step reactions. One common route begins with the functionalization of piperidine, followed by the introduction of the triazole ring through click chemistry. The final step involves the incorporation of the methylsulfonyl group under controlled conditions, often using methylsulfonyl chloride and a base such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions it Undergoes: 1-(Methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Oxidation: Hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Halide derivatives, polar aprotic solvents.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
Chemistry: The compound is valuable in synthetic organic chemistry as an intermediate for creating more complex molecules.
Biology: In biological research, it serves as a potential ligand for studying receptor interactions due to the presence of the piperidine and triazole rings.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Industrially, it may be used in the development of new materials or as a precursor in the manufacture of specialized chemicals.
作用機序
The Mechanism by Which the Compound Exerts Its Effects: The compound's mechanism of action involves its interaction with molecular targets, which may include enzymes or receptors.
Molecular Targets and Pathways Involved:Enzymes: It can act as an inhibitor or activator, depending on the enzyme and binding affinity.
Receptors: The triazole and piperidine rings may interact with receptor sites, influencing signal transduction pathways.
類似化合物との比較
Comparison with Other Similar Compounds: Compared to other compounds with similar structures, 1-(methylsulfonyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential biological activity.
List of Similar Compounds:N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)piperidine-4-carboxamide
1-(methylsulfonyl)piperidine-4-carboxamide
N-(2-(1H-1,2,3-triazol-1-yl)ethyl)phenylpiperidine-4-carboxamide
特性
IUPAC Name |
1-methylsulfonyl-N-[1-phenyl-2-(triazol-2-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-26(24,25)21-11-7-15(8-12-21)17(23)20-16(13-22-18-9-10-19-22)14-5-3-2-4-6-14/h2-6,9-10,15-16H,7-8,11-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABXQIVPGSTLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














